3-Bromo-6-nitroquinolin-4-ol Selective Inhibition of Monoamine Oxidase A (MAO-A) vs. MAO-B
3-Bromo-6-nitroquinolin-4-ol demonstrates notable selectivity for inhibiting recombinant human Monoamine Oxidase A (MAO-A) over MAO-B. While its MAO-A IC₅₀ is in the low micromolar range, its MAO-B IC₅₀ is two orders of magnitude weaker, providing a clear differentiation in target engagement compared to non-selective quinoline derivatives [1][2].
| Evidence Dimension | Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | MAO-A: 2.69E+3 nM (2.69 µM) [1]; MAO-B: 1.43E+5 nM (143 µM) [1] |
| Comparator Or Baseline | Internal baseline: MAO-B vs. MAO-A |
| Quantified Difference | Approximately 53-fold selectivity for MAO-A over MAO-B |
| Conditions | Inhibition of recombinant human MAO-A/B assessed as inhibition of kynuramine to 4-hydroxyquinoline conversion after 20 mins by fluorometry [1]. |
Why This Matters
This selectivity profile validates the use of this specific scaffold in CNS-focused medicinal chemistry where avoiding MAO-B inhibition is desirable to minimize off-target effects.
- [1] BindingDB: BDBM50389454 (CHEMBL2062875). Affinity Data: IC50=2.69E+3 nM (MAO-A), IC50=1.43E+5 nM (MAO-B). View Source
- [2] ChEMBL Database: CHEMBL2062875. Monoamine Oxidase A and B inhibition data. View Source
